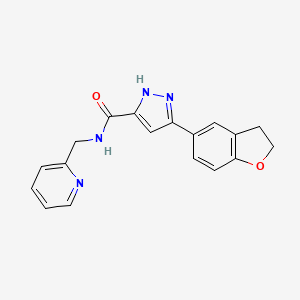

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

説明

特性

分子式 |

C18H16N4O2 |

|---|---|

分子量 |

320.3 g/mol |

IUPAC名 |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c23-18(20-11-14-3-1-2-7-19-14)16-10-15(21-22-16)12-4-5-17-13(9-12)6-8-24-17/h1-5,7,9-10H,6,8,11H2,(H,20,23)(H,21,22) |

InChIキー |

TXJSOORJQIHLQZ-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |

製品の起源 |

United States |

準備方法

Synthesis of 2,3-Dihydrobenzofuran-5-yl Intermediates

The 2,3-dihydrobenzofuran moiety is typically prepared via cyclization of substituted phenols or reduction of benzofuran precursors :

-

Starting Material : 5-Hydroxybenzofuran derivatives are treated with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form the dihydrobenzofuran ring.

-

Alternative Route : Catalytic hydrogenation of benzofuran-5-carbaldehyde using Pd/C in ethanol yields 2,3-dihydrobenzofuran-5-methanol, which is oxidized to the aldehyde for subsequent reactions.

Example :

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation or 1,3-dipolar cycloaddition :

-

Hydrazine Condensation :

-

Vilsmeier–Haack Reaction :

Reaction Conditions :

Amide Coupling with Pyridin-2-ylmethanamine

The final step involves coupling the pyrazole-3-carboxylic acid with pyridin-2-ylmethanamine:

-

Acid Chloride Formation :

-

Nucleophilic Substitution :

Optimized Parameters :

Comparative Analysis of Synthetic Methods

Structural Confirmation and Analytical Data

-

Spectroscopic Characterization :

-

Chromatographic Purity :

Industrial-Scale Production Considerations

化学反応の分析

4. 科学研究における用途

化学: より複雑な分子の構成要素として。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。

医学: 抗炎症、抗癌、抗菌作用について調査されています。

産業: 新素材の開発や、化学反応における触媒として使用されています。

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Potential

Research has indicated that pyrazole derivatives can possess anticancer properties. The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival. For example, compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells . The specific application of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide in cancer therapy remains an area for further exploration.

Anti-inflammatory Effects

Compounds containing the pyrazole structure have also been reported to exhibit anti-inflammatory effects. These effects are crucial for developing treatments for chronic inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a potential therapeutic agent in managing conditions such as arthritis or inflammatory bowel disease .

Synthesis and Characterization

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This highlights the potential of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another study focused on evaluating the anticancer effects of pyrazole derivatives on various cancer cell lines. The results showed that some compounds induced apoptosis through mitochondrial pathways, leading to decreased cell viability . This suggests that 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide could be further explored for its anticancer potential.

作用機序

5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-(ピリジン-2-イルメチル)-1H-ピラゾール-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性が高いです。この化合物は、酵素活性を阻害したり、受容体機能を調節したりすることで、観察される生物学的効果をもたらす可能性があります。正確な経路を解明するには、詳細な研究が必要です。

類似化合物との比較

Comparative Structural Analysis with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their implications:

Core Heterocyclic Scaffold

- Target Compound : 1H-pyrazole-3-carboxamide core.

- Analog 1 (): (E)-5-(2-Ethoxybenzamido)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (7c) shares the pyrazole-3-carboxamide scaffold but replaces the dihydrobenzofuran with a 2-ethoxybenzamido group and introduces a sulfonyl-containing allyl chain .

- Analog 2 (): 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide features a pyrazole-5-carboxamide core, altering the spatial orientation of substituents compared to the target compound .

Substituent Variations and Functional Groups

Pharmacological Implications

- Antiviral Potential: Pyrazole-3-carboxamides with sulfonyl groups () inhibit viral proteases, suggesting the target compound’s dihydrobenzofuran may optimize steric fit for similar targets .

- Receptor Targeting: The cannabinoid receptor ligand () demonstrates how bulky substituents (e.g., ethynylthiophene) enhance receptor affinity, a strategy that could be applied to the target compound via substituent optimization .

生物活性

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- IUPAC Name : 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Biological Activities

Research indicates that benzofuran and pyrazole derivatives exhibit a wide array of biological activities. The compound has been studied for its potential in various therapeutic applications:

1. Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives:

- A series of pyrazole compounds displayed significant cytotoxic effects against cancer cell lines, with some showing IC50 values in the low micromolar range .

- The compound's structure allows it to inhibit key pathways involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- Compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide have shown inhibition of pro-inflammatory cytokines and enzymes such as COX .

3. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties:

- Studies reported effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

4. Neuroprotective Effects

The compound may also exhibit neuroprotective activities:

- Pyrazole analogs have been shown to inhibit acetylcholinesterase (AChE) and other enzymes relevant to neurodegenerative diseases, indicating potential therapeutic use in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for its therapeutic application:

- Absorption : Enhanced bioavailability is often observed with benzofuran derivatives.

- Distribution : The lipophilicity of the compound may influence its distribution in biological systems.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives similar to the compound discussed:

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for synthesizing 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare benzoylated intermediates via nucleophilic substitution. For example, use benzoyl chloride in a NaOH solution, followed by controlled acidification (e.g., HCl) to isolate intermediates .

- Step 2 : Couple the pyrazole core with dihydrobenzofuran and pyridylmethyl groups using reflux conditions. Optimize solvent choice (e.g., acetic acid or DMF) and temperature (80–120°C) to enhance yield .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) and validate purity using HPLC or TLC .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what software tools are recommended for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure crystal quality (size > 0.1 mm, no twinning).

- Structure Solution : Employ direct methods in SHELXS for phase determination .

- Refinement : Refine atomic coordinates and thermal parameters iteratively using SHELXL. Address disorder in flexible substituents (e.g., pyridylmethyl group) via PART and SIMU instructions .

- Validation : Use Mercury for visualization and packing analysis to confirm hydrogen bonding or π-π interactions .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for pyrazole (C3-H, δ ~6.5 ppm), dihydrobenzofuran (O-linked protons, δ ~4.2–4.5 ppm), and pyridylmethyl (N–CH2, δ ~4.8 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the carboxamide group).

- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (tolerance < 0.4%).

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of the dihydrobenzofuran and pyrazole rings, and what parameters define puckering dynamics?

- Methodology :

- Quantum Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for ring puckering .

- Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane displacements. For five-membered rings, calculate amplitude (q) and phase angle (φ) .

- Dynamic Analysis : Apply molecular dynamics (MD) simulations in explicit solvent to assess torsional barriers (>5 kcal/mol indicates restricted rotation) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Strategies :

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-specific cytotoxicity thresholds .

- Off-Target Profiling : Use kinase/GPCR panels to rule out unintended interactions.

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., halogenated pyridyl groups) to isolate SAR trends .

Q. What experimental design principles should guide the development of structure-activity relationship (SAR) studies for this compound?

- DoE Framework :

- Factors : Vary substituents (e.g., pyridylmethyl position, dihydrobenzofuran substituents), reaction time, and temperature .

- Responses : Measure bioactivity (IC50), solubility (logP), and thermal stability (DSC).

- Analysis : Use response surface methodology (RSM) to model non-linear relationships and identify optimal derivatives .

Q. How can molecular docking studies address challenges posed by the compound’s flexible substituents during target binding prediction?

- Approach :

- Flexible Docking : Use AutoDock Vina or Schrödinger with side-chain rotamer sampling for the pyridylmethyl group .

- Ensemble Docking : Incorporate multiple receptor conformations (e.g., from MD trajectories) to account for induced-fit effects.

- Validation : Cross-check with mutagenesis data or co-crystallized analogs (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。